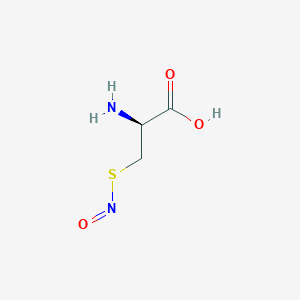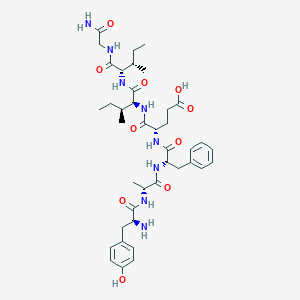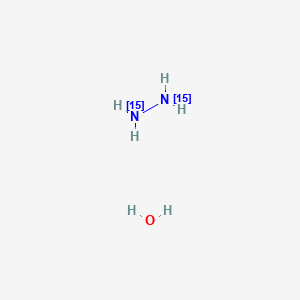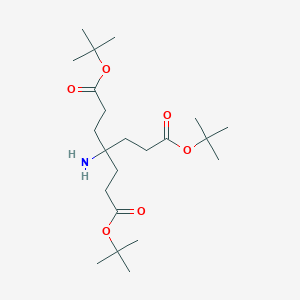
methyl N-methyl-(methylamino)methanimidothioate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-methyl-(methylamino)methanimidothioate hydroiodide, also known as MMH, is a synthetic compound that has been used in research studies for its biochemical and physiological effects. MMH is a derivative of the amino acid methionine and is a component of the methionine cycle. It is a powerful antioxidant and has been used in laboratory experiments to study the effects of oxidative stress on cells.
Scientific Research Applications
Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF mass spectrometry, a technique not directly related to the compound but relevant to chemical analysis, has been applied in clinical microbiology for rapid identification of species and studying bacterial physiology, including antibiotic resistance mechanisms. This technology demonstrates the importance of advanced analytical methods in understanding complex chemical interactions and resistance mechanisms in bacteria, potentially offering insights into interactions involving complex compounds like methyl N-methyl-(methylamino)methanimidothioate hydroiodide (Hrabák, Chudáčková, & Walková, 2013).
Toxic Neuropathies and Chemical Toxicants
Research on toxic neuropathies has highlighted the impact of chemical toxicants on the nervous system, providing insights into the molecular-level understanding of chemical interactions and toxicities. While not directly related to the specific compound , these findings underscore the importance of chemical structure and exposure levels in determining the toxicological outcomes of chemical compounds, potentially applicable to understanding the safety and environmental impact of this compound (LoPachin & Gavin, 2015).
Application of Alternative Fumigants in Agriculture
In agriculture, the search for alternative fumigants to methyl bromide led to exploring water-soluble formulations that could be applied through drip irrigation systems, showcasing an environmentally friendly approach to pest management. This research avenue illustrates the potential for chemical compounds, possibly including this compound, to serve as alternative fumigants if they exhibit appropriate pest control efficacy and environmental safety profiles (Ajwa et al., 2002).
DNA Methylation Profiling
Advances in DNA methylation profiling techniques have profound implications for understanding biological processes and diseases. The precise and comprehensive profiling of DNA methylation is crucial for answering biological questions, including those related to gene expression regulation by compounds like this compound. These methodologies offer insights into the epigenetic effects of chemical compounds on gene expression (Yong, Hsu, & Chen, 2016).
Environmental and Chemical Research
The study of methylation pathways and their implications for environmental and human health showcases the importance of chemical research in understanding and mitigating the impacts of chemicals on life. Methylation studies, while not directly mentioning this compound, emphasize the need for detailed chemical investigations to understand the multifaceted roles of methylation in biology and the environment (Cavuoto & Fenech, 2012).
properties
IUPAC Name |
methyl N,N'-dimethylcarbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZYIIFXHRFIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)SC.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11IN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989795 |
Source


|
| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6966-83-2 |
Source


|
| Record name | NSC68159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)

![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)




![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)

